molecular formula C20H21N3O B6641767 1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol

1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol

Cat. No. B6641767
M. Wt: 319.4 g/mol
InChI Key: BTEJHFWSHQDINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry, neuroscience, and cancer research. In

Scientific Research Applications

1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has shown potential in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, this compound has been studied for its potential in modulating the activity of G protein-coupled receptors. Additionally, this compound has been studied for its potential in treating cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol is not fully understood. However, it has been shown to modulate the activity of G protein-coupled receptors, which play a crucial role in various physiological processes such as neurotransmission, hormone secretion, and immune response. This compound has also been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 5 and glycogen synthase kinase 3β, which are involved in the development of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol in lab experiments is its potential in various scientific research applications. This compound has shown potential in medicinal chemistry, neuroscience, and cancer research. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the research of 1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol. One direction is to further investigate the mechanism of action of this compound and its potential in modulating the activity of G protein-coupled receptors. Another direction is to explore the potential of this compound in treating neurodegenerative diseases and cancer. Additionally, future research can focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of 1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been achieved using various methods. One of the most common methods involves the reaction of 1-phenyl-4-pyrazolecarboxaldehyde with 2,3-dihydroinden-1-ol in the presence of a reducing agent such as sodium borohydride. Other methods include the use of palladium-catalyzed coupling reactions and the use of a Grignard reagent.

properties

IUPAC Name

1-[[(1-phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(11-10-17-6-4-5-9-19(17)20)15-21-12-16-13-22-23(14-16)18-7-2-1-3-8-18/h1-9,13-14,21,24H,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEJHFWSHQDINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNCC3=CN(N=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol

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